2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 946299-46-3
Cat. No.: VC11973915
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946299-46-3 |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
| Standard InChI | InChI=1S/C22H28N2O4S/c1-3-14-29(26,27)24-13-5-6-18-9-10-19(16-21(18)24)23-22(25)15-17-7-11-20(12-8-17)28-4-2/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,25) |
| Standard InChI Key | ARMRYWQZWPSNFQ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC |
Introduction
The compound 2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that belongs to the class of acetamides. It features a complex structure incorporating a tetrahydroquinoline moiety and an ethoxyphenyl group, which are significant in medicinal chemistry due to their potential biological activities. The presence of the propane-1-sulfonyl group enhances its pharmacological properties.
Potential Applications
Compounds with similar structures have shown potential in various fields due to their interactions with biological targets such as enzymes or receptors. These interactions can lead to therapeutic effects like anti-inflammatory or analgesic actions.
Research Findings
While specific research findings for 2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide are not available, related compounds have been studied for their antimicrobial and anticancer properties .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | Not specified | Approximately 398.55 | Antimicrobial, anticancer |
| 3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide | C22H28N2O4S | 416.5 | Potential therapeutic applications |
| 2-phenoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | Not specified | 388.5 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume